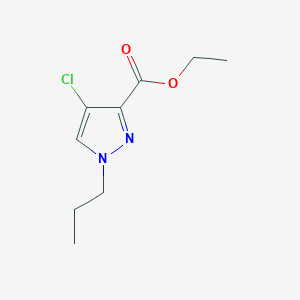

ethyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloro-1-propylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2/c1-3-5-12-6-7(10)8(11-12)9(13)14-4-2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUJIWDVEXDHDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C(=O)OCC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. The reaction proceeds through nucleophilic substitution, where the ethyl bromoacetate reacts with the pyrazole derivative to form the desired ester compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to form pyrazole hydrides.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Ester Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions may use sodium hydroxide.

Major Products Formed

Substitution Reactions: Various substituted pyrazole derivatives.

Oxidation and Reduction: Pyrazole oxides and hydrides.

Ester Hydrolysis: Pyrazole carboxylic acid.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate is primarily utilized in the pharmaceutical industry for developing various therapeutic agents. The compound's pyrazole moiety is known for its biological activity, which includes:

- Antibacterial Activity : Recent studies have demonstrated that pyrazole derivatives exhibit significant antibacterial properties. For instance, derivatives synthesized through multicomponent reactions have shown efficacy against both Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Pyrazole compounds have been investigated for their potential anticancer effects. Research indicates that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Some pyrazole derivatives have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Study: Antibacterial Activity

A study focused on the synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles revealed that specific derivatives showed impressive antibacterial activity with inhibition zones ranging from 10 to 22 mm compared to standard antibiotics like ampicillin .

Agrochemical Applications

In agrochemistry, this compound serves as an intermediate for the synthesis of fungicides and herbicides. The following points highlight its importance:

- Fungicide Development : Pyrazole derivatives are often used as precursors in the development of fungicides. For example, processes involving the transformation of pyrazolecarbonyl chlorides have been employed to create effective plant protection agents .

- Herbicide Formulations : The compound can also be utilized in formulating herbicides due to its ability to inhibit specific metabolic pathways in plants .

Case Study: Fungicide Synthesis

A patented process describes the preparation of 1-alkyl-3-fluoroalkyl-pyrazole-4-carbonyl chlorides, which are crucial for developing systemic fungicides. This method emphasizes the efficiency and industrial scalability of synthesizing pyrazole derivatives for agricultural use .

Synthetic Applications

The versatility of this compound extends to synthetic chemistry where it acts as a building block for various organic transformations:

- Multicomponent Reactions : The compound is frequently involved in multicomponent reactions that allow for the efficient synthesis of complex organic molecules with diverse functionalities. These reactions are characterized by high yields and reduced reaction times .

Data Table: Synthetic Methods and Yields

| Reaction Type | Yield (%) | Key Features |

|---|---|---|

| Multicomponent Reaction | 72 - 97 | High efficiency, broad substrate scope |

| Catalytic Synthesis | Varies | Utilizes low catalyst loading |

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific biological system being studied. For example, in enzyme inhibition, the compound may act as a competitive inhibitor, binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The substituents on the pyrazole ring critically influence physicochemical properties and bioactivity. Below is a comparative analysis with related compounds:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Electronic and Steric Effects

- Chlorine vs. This could improve binding to biological targets (e.g., enzymes in pests or pathogens) .

- Propyl vs. Smaller Alkyl Chains : The N1-propyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. This contrasts with methyl or ethyl groups, which offer better solubility but lower bioavailability .

Biological Activity

Ethyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of a chlorine atom and an ethyl ester group contributes to its chemical reactivity and biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

- Receptor Modulation : It has been shown to interact with multiple receptors, potentially modulating their activity and influencing various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity : Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties : Preliminary data indicate that this compound may inhibit the proliferation of cancer cells. For instance, it has shown significant growth inhibition in HeLa (cervical cancer) and HepG2 (liver cancer) cell lines with IC50 values in the low micromolar range .

Anti-inflammatory Effects : The compound's ability to modulate inflammation-related pathways suggests it could be beneficial in treating inflammatory diseases.

Case Studies

- Anticancer Activity : A study evaluated the effects of various pyrazole derivatives, including this compound, on cancer cell lines. The results indicated that this compound significantly reduced cell viability in HeLa cells by approximately 54.25% and showed less toxicity towards normal fibroblasts (growth percentage = 80.06%) .

- Antimicrobial Efficacy : In another study, this compound displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate and its derivatives?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, similar pyrazole derivatives are prepared by refluxing precursors (e.g., ethyl 3-phenyl-1H-pyrazole-5-carboxylate) with alkylating agents like 1-chloro-4-(chloromethyl)benzene in acetonitrile, using potassium carbonate as a base. Purification involves column chromatography or recrystallization to achieve >80% yields . Advanced routes may employ continuous flow processes with catalysts to enhance efficiency .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer :

- X-ray crystallography resolves the 3D structure, confirming bond lengths and dihedral angles between aromatic rings (e.g., pyrazole and chlorophenyl groups) .

- NMR spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, as seen in spectra for related esters (δ ~7.84 ppm for pyrazole protons, δ ~162.4 ppm for carbonyl carbons) .

- IR spectroscopy detects functional groups (e.g., ester C=O stretch at ~1704 cm⁻¹) .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store in airtight containers under refrigeration (2–8°C) to prevent degradation. Avoid exposure to moisture and light, which can hydrolyze the ester group. Electrostatic charges should be mitigated during handling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Temperature control : Refluxing in acetonitrile at 80–90°C ensures complete substitution .

- Catalysts : Triethylamine or palladium-based catalysts enhance coupling reactions for derivatives .

- Purification : Gradient elution in flash chromatography (e.g., cyclohexane/ethyl acetate 0–30%) improves separation of polar byproducts .

Q. How to address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Assay validation : Compare activity using standardized protocols (e.g., MIC for antimicrobial tests).

- Purity analysis : Use HPLC to verify compound integrity; impurities ≥95% may skew results .

- Structural confirmation : Re-evaluate inactive compounds via crystallography to rule out synthesis errors .

Q. What strategies modify the pyrazole core to enhance bioactivity?

- Methodological Answer :

- Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 4-position to boost lipophilicity and metabolic stability. Compare with methyl or nitro analogs to assess SAR .

- Hybrid scaffolds : Conjugate with triazoles or thiazoles to exploit synergistic interactions, as seen in hybrid compounds with improved kinase inhibition .

Q. What in silico methods predict interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., COX-2 for anti-inflammatory activity). Validate with MD simulations to assess stability .

- QSAR models : Correlate substituent electronegativity with IC₅₀ values to design derivatives with optimized potency .

Data Contradiction Analysis

- Example : A study reported inactivity in anticancer assays , while others noted antimicrobial efficacy .

- Resolution : Evaluate cell lines (e.g., MCF-7 vs. HeLa) and compound concentrations used. Test under identical conditions with positive controls.

Key Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.